Pentaerythritol Dibromide beta-D-Glucuronide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

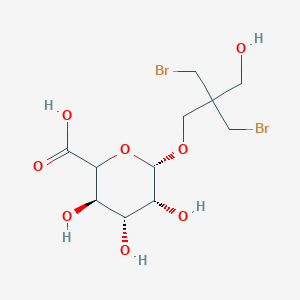

Pentaerythritol Dibromide beta-D-Glucuronide is a chemical compound with the molecular formula C11H18Br2O8 and a molecular weight of 438.06. It is a metabolite of pentaerythritol dibromide and is used primarily in proteomics research . This compound is known for its unique structure, which includes both bromide and glucuronide groups, making it a valuable tool in various scientific studies.

准备方法

The synthesis of Pentaerythritol Dibromide beta-D-Glucuronide typically involves the reaction of pentaerythritol with bromine in the presence of a suitable solvent. The reaction conditions must be carefully controlled to ensure the correct formation of the dibromide compound. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .

化学反应分析

Pentaerythritol Dibromide beta-D-Glucuronide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the dibromide groups to other functional groups.

Substitution: The bromide groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Medicinal Chemistry Applications

Drug Development:

Pentaerythritol dibromide beta-D-glucuronide serves as a prodrug that can be activated in vivo. Its glucuronide form can enhance the pharmacokinetic properties of therapeutic agents by increasing their solubility and facilitating their excretion via renal pathways. This property is particularly beneficial for compounds that are poorly soluble in water.

Therapeutic Significance:

Research indicates that glucuronidation plays a significant role in drug metabolism, affecting the efficacy and safety profiles of various pharmaceuticals. For instance, the activity of beta-glucuronidase can deconjugate glucuronides back to their active forms, which has implications for drug release at target sites in the body .

Biochemical Research Applications

Enzyme Inhibition Studies:

this compound can be utilized to study the inhibition of beta-glucuronidase, an enzyme implicated in various diseases including cancer and inflammatory conditions. By inhibiting this enzyme, researchers can explore potential therapeutic strategies for managing conditions linked to elevated enzyme activity .

Biomarker Development:

The compound's interaction with beta-glucuronidase may also aid in developing biomarkers for diseases such as periodontitis and diabetes, where enzyme activity levels correlate with disease severity . This application underscores the importance of understanding enzyme dynamics in clinical settings.

Environmental Applications

Flame Retardants:

Pentaerythritol dibromide derivatives have been studied for their potential use as flame retardants due to their brominated structure. However, concerns about their carcinogenic properties necessitate careful evaluation before widespread application . The environmental impact and safety profiles of such compounds are critical considerations in their application as flame retardants.

Case Study 1: Drug Metabolism

A study investigated the pharmacokinetics of a drug conjugated with this compound. Results indicated improved solubility and a higher renal clearance rate compared to the parent compound. This suggests that the glucuronidation process significantly enhances drug efficacy through better absorption and elimination pathways.

Case Study 2: Enzyme Activity in Disease

Another research project examined the role of beta-glucuronidase inhibitors derived from this compound in reducing tumor growth in animal models. The findings demonstrated a reduction in tumor size and metastasis, highlighting the compound's potential as a therapeutic agent in oncology .

作用机制

The mechanism of action of Pentaerythritol Dibromide beta-D-Glucuronide involves its interaction with various molecular targets and pathways. The bromide groups can participate in halogen bonding and other interactions, while the glucuronide group can undergo enzymatic hydrolysis. These interactions and reactions contribute to the compound’s effects in biological and chemical systems .

相似化合物的比较

Pentaerythritol Dibromide beta-D-Glucuronide can be compared with other similar compounds, such as:

Pentaerythritol Dibromide: Lacks the glucuronide group, making it less versatile in biological applications.

beta-D-Glucuronide Derivatives: These compounds may have different functional groups instead of bromide, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of bromide and glucuronide groups, which provides a unique set of properties and applications .

生物活性

Pentaerythritol dibromide beta-D-glucuronide (PDBG) is a compound of interest due to its potential biological activities, particularly in the context of drug metabolism and pharmacokinetics. This article explores the biological activity of PDBG, synthesizing current research findings, relevant case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

PDBG is a glucuronide derivative of pentaerythritol dibromide, characterized by the following chemical formula:

This compound is notable for its brominated structure, which can influence its reactivity and biological interactions. The glucuronidation process generally enhances solubility and facilitates excretion of lipophilic compounds.

Biological Activity Overview

PDBG's biological activity can be summarized as follows:

- Metabolism : PDBG is primarily metabolized in the liver, where it undergoes glucuronidation, a process that conjugates the compound with glucuronic acid. This transformation typically increases water solubility and reduces toxicity.

- Toxicity : Initial studies indicate that PDBG may exhibit low acute toxicity; however, further investigation is required to fully understand its chronic effects and potential carcinogenicity.

- Pharmacological Effects : Glucuronides are often involved in modulating the pharmacological effects of parent compounds. PDBG may influence the bioavailability and efficacy of drugs through this mechanism.

Case Studies

- Neuroprotective Effects : A study examined the neuroprotective potential of related glucuronides, suggesting that similar compounds could penetrate the blood-brain barrier (BBB) and exhibit protective effects against neurodegenerative diseases like Alzheimer's. While specific data on PDBG is limited, analogies can be drawn from these findings .

- Antidiabetic Activity : Research on related compounds has shown significant antidiabetic properties. For instance, certain glucuronides have been noted to improve insulin sensitivity and reduce blood glucose levels in diabetic models .

- Cardiovascular Effects : Glucuronidated metabolites of other compounds have demonstrated vasodilatory effects by increasing nitric oxide (NO) release from endothelial cells. This suggests a potential for PDBG in cardiovascular applications, although specific studies are still needed .

Table 1: Summary of Biological Activities Related to PDBG

Research Findings

Recent investigations into glucuronides have highlighted their role in drug metabolism and efficacy. For example, studies have shown that glucuronidation can significantly alter the pharmacokinetic profiles of various drugs, enhancing their therapeutic index while minimizing side effects .

Moreover, ongoing research into PDBG's interactions with biological systems is crucial for understanding its full potential. The compound's structure suggests it may interact with various enzymes involved in drug metabolism, such as UDP-glucuronosyltransferases (UGTs), which are responsible for catalyzing glucuronidation reactions.

属性

IUPAC Name |

(3R,4R,5R,6S)-6-[2,2-bis(bromomethyl)-3-hydroxypropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18Br2O8/c12-1-11(2-13,3-14)4-20-10-7(17)5(15)6(16)8(21-10)9(18)19/h5-8,10,14-17H,1-4H2,(H,18,19)/t5-,6-,7-,8?,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFPAHSMEUXVKF-GBKANQOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)(CBr)CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(CO[C@@H]1[C@@H]([C@@H]([C@H](C(O1)C(=O)O)O)O)O)(CBr)CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Br2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。